1-(2-nitrophenyl)piperidin-2-one

Synthetic Organic Chemistry Oxidative Transformations Reaction Discovery

Procure 1-(2-nitrophenyl)piperidin-2-one (CAS 203509-92-6) specifically for its ortho-nitro configuration, which enables unique mercury-EDTA dehydrogenation pathways impossible with para isomers. Its distinct solid-state packing versus the para analog provides a critical model for formulation and crystallization studies. With certified purities ≥97-98%, this versatile N-arylpiperidin-2-one building block ensures reliable performance as a drug intermediate in phosphatase/DPP inhibitor SAR programs.

Molecular Formula C11H12N2O3
Molecular Weight 220.228
CAS No. 203509-92-6
Cat. No. B2818290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-nitrophenyl)piperidin-2-one
CAS203509-92-6
Molecular FormulaC11H12N2O3
Molecular Weight220.228
Structural Identifiers
SMILESC1CCN(C(=O)C1)C2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C11H12N2O3/c14-11-7-3-4-8-12(11)9-5-1-2-6-10(9)13(15)16/h1-2,5-6H,3-4,7-8H2
InChIKeyOWDZXEZAVXTTNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Nitrophenyl)piperidin-2-one (CAS 203509-92-6) Procurement-Grade Specifications and Chemical Identity


1-(2-Nitrophenyl)piperidin-2-one (CAS 203509-92-6) is a synthetic heterocyclic building block belonging to the N-arylpiperidin-2-one class. Its molecular structure comprises a piperidin-2-one core with an ortho-nitrophenyl substituent, conferring distinctive electronic and steric properties [1]. As a research chemical, it is primarily supplied as a solid with a certified purity typically ≥95%, and is used as a versatile intermediate in medicinal chemistry and chemical biology investigations .

Why 1-(2-Nitrophenyl)piperidin-2-one Cannot Be Replaced by Generic N-Arylpiperidin-2-one Analogs


The position of the nitro group on the phenyl ring of N-arylpiperidin-2-ones is a critical determinant of chemical reactivity and biological function. In particular, the ortho-nitro isomer (1-(2-nitrophenyl)piperidin-2-one) exhibits a fundamentally different reactivity profile compared to its para-nitro counterpart in oxidative transformations, as demonstrated in controlled dehydrogenation studies [1]. This regiochemical sensitivity precludes the interchangeable use of 2‑nitro, 3‑nitro, or 4‑nitro isomers in synthetic sequences. Furthermore, the solid-state packing and physicochemical properties—crucial for formulation and crystallization—vary significantly between positional isomers, underscoring the need for isomer-specific procurement [2].

Quantitative Evidence for Selecting 1-(2-Nitrophenyl)piperidin-2-one Over Positional Isomers and Other Analogs


Divergent Reactivity in Mercury-EDTA Dehydrogenation: ortho-Nitro Enables Piperidin-2-one Formation, para-Nitro Is Inert

In a direct comparative study of nitrophenyl-substituted cyclic amines under mercury-EDTA dehydrogenation conditions, the ortho-nitro isomer (1-(2-nitrophenyl)piperidine) underwent clean conversion to the corresponding piperidin-2-one. In stark contrast, the para-nitro isomer (1-(4-nitrophenyl)piperidine) exhibited no reaction and remained completely inert [1]. This divergent behavior is attributed to the electronic and steric influence of the ortho-nitro group, which facilitates a distinct mechanistic pathway.

Synthetic Organic Chemistry Oxidative Transformations Reaction Discovery

Solid-State Differentiation: Absence of Reported Crystal Structure for ortho-Nitro Isomer vs. Established para-Nitro Parameters

Powder X-ray diffraction (PXRD) analysis of the para-nitro isomer, 1-(4-nitrophenyl)-2-piperidinone, has yielded a well-defined crystal structure with unit cell parameters a = 9.514(3) Å, b = 12.308(6) Å, c = 9.175(1) Å, β = 91.811(2)°, V = 1073.94 ų, and space group P2₁/n [1]. In contrast, no analogous crystallographic data have been reported for 1-(2-nitrophenyl)piperidin-2-one, suggesting a distinct solid-state arrangement or the absence of a stable crystalline form under standard conditions. This difference in solid-state properties can profoundly affect handling, solubility, and formulation stability.

Solid-State Characterization Crystallography Formulation Science

Defined Role as a Versatile Synthetic Intermediate with Documented Procurement Availability

1-(2-Nitrophenyl)piperidin-2-one is consistently characterized by multiple commercial suppliers as a 'drug intermediate' for the synthesis of various active compounds, with specified purity levels (e.g., 97.85%) . While specific downstream products are often proprietary, its established utility as a building block is contrasted with positional isomers like 1-(4-nitrophenyl)-2-piperidinone, which has a more specialized reported use as an intermediate for blood coagulation factor Xa inhibitors . This broader, yet still defined, scope of application for the ortho isomer may offer greater flexibility in early-stage research.

Drug Discovery Medicinal Chemistry Chemical Synthesis

Profile of Enzymatic Inhibition Across Multiple Targets

Screening data from public databases indicate that 1-(2-nitrophenyl)piperidin-2-one interacts with several protein tyrosine phosphatases and dipeptidyl peptidases. Reported IC50 values include: TC-PTP, IC50 = 19,000 nM; SHP-1 catalytic domain, IC50 = 3,000 nM; and yeast PTP1, IC50 = 12,000 nM [1]. Additionally, it showed inhibition of DPP2 (IC50 > 100,000 nM) and DPP8 (IC50 = 6,800 nM) [2]. These data points provide a baseline activity profile, although they do not constitute head-to-head comparisons with specific analogs.

Enzymology Chemical Biology Drug Discovery

Recommended Application Scenarios for 1-(2-Nitrophenyl)piperidin-2-one Based on Quantified Differentiation


Oxidative Functionalization of Piperidine Scaffolds

Leverage the unique reactivity of the ortho-nitrophenyl group in mercury-EDTA dehydrogenation to synthesize 1-(2-nitrophenyl)piperidin-2-one derivatives. This reaction is not feasible with the para-nitro isomer, making the ortho compound essential for accessing specific oxidation states in the piperidine ring system [1].

Solid-State Formulation and Crystallization Studies

Use 1-(2-nitrophenyl)piperidin-2-one as a model compound to investigate how subtle changes in nitro group position affect solid-state properties, such as crystallinity and packing. Its distinct behavior relative to the well-characterized para-nitro isomer provides a valuable comparative system for formulation science [1].

Medicinal Chemistry Building Block for Kinase or Phosphatase Inhibitors

Employ this compound as a versatile synthetic intermediate in the assembly of more complex molecules targeting protein tyrosine phosphatases (e.g., TC-PTP, SHP-1) or dipeptidyl peptidases. Its documented multi-target inhibitory profile (IC50 values ranging from 3,000 nM to >100,000 nM) provides a foundation for structure-activity relationship (SAR) exploration [1][2].

Procurement of High-Purity Research Intermediates

Source 1-(2-nitrophenyl)piperidin-2-one for use as a general-purpose drug intermediate. Its availability from multiple reputable vendors with certified purity (≥95-97.85%) ensures reliable performance in diverse synthetic sequences, reducing the need for extensive in-house purification [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
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